molecular formula C9H9N3O2 B1417832 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol CAS No. 1239753-05-9

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol

Cat. No. B1417832
M. Wt: 191.19 g/mol
InChI Key: UDGAXNOZEWPCHI-UHFFFAOYSA-N
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Description

“3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol” is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . The IUPAC name for this compound is 3-(3-ethyl-1,2,4-oxadiazol-5-yl)-2(1H)-pyridinone .


Molecular Structure Analysis

The InChI code for “3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol” is 1S/C9H9N3O2/c1-2-7-11-9(14-12-7)6-4-3-5-10-8(6)13/h3-5H,2H2,1H3,(H,10,13) . This indicates the presence of an ethyl group attached to the 1,2,4-oxadiazol-5-yl ring, which is further attached to the pyridin-2-ol ring.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

  • Synthesis of new 1,2,4-triazoles and their antimicrobial activities were explored using derivatives of oxadiazoles, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Anticancer Agent Development

  • Novel pyrazolo[3,4-b]pyridine based compounds, incorporating oxadiazole, demonstrated promising anticancer activity, highlighting the potential of these compounds in cancer treatment (Nagender et al., 2016).

Creation of Bicyclic Heterocyclic Derivatives

  • New N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized, indicating a method for creating bicyclic heterocyclic derivatives with potential applications in various fields (El‐Sayed et al., 2008).

Optical Properties in Organic Electronics

  • The synthesis of novel oxadiazole derivatives for investigating their fluorescence spectral characteristics suggests applications in organic electronics and photonics (Ge et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . The safety data sheet (SDS) for this compound can be found at the provided link .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, “3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol” and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-11-9(14-12-7)6-4-3-5-10-8(6)13/h3-5H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGAXNOZEWPCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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